

MNI-444 versus [11C]preladenant for A2A receptor imaging

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An Objective Comparison of MNI-444 and [11C]Preladenant for A2A Receptor Imaging

For researchers, scientists, and drug development professionals invested in the study of neurodegenerative and neuropsychiatric disorders, the accurate in vivo imaging of adenosine A2A receptors (A2AR) is of paramount importance. Two prominent positron emission tomography (PET) radiotracers, [18F]MNI-444 and [11C]preladenant, have emerged as valuable tools for this purpose. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research needs.

Performance Comparison

Both MNI-444, labeled with fluorine-18, and preladenant, labeled with carbon-11, are selective antagonists for the A2AR. Their regional brain uptake is consistent with the known high density of these receptors in the striatum (caudate and putamen) and lower densities in other regions like the cerebellum, which is often used as a reference region for kinetic modeling.[1][2]

[18F]MNI-444 is noted for its superior in vivo brain kinetic properties compared to many previously developed A2AR radiotracers.[1][3] It exhibits high binding potentials in A2AR-rich areas and has a longer half-life due to the 18F isotope, which can be advantageous for study logistics.[1] In contrast, [11C]preladenant, while having a shorter half-life, has also been demonstrated as a suitable tracer for quantifying striatal A2AR density and assessing receptor occupancy.



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Quantitative Data Summary

The following tables summarize key quantitative data for MNI-444 and [11C]preladenant from human and non-human primate studies.

Table 1: In Vivo Performance of [18F]MNI-444 in Humans

Parameter	Brain Region	Value	Reference
Binding Potential (BPND)	A2AR-rich regions	2.6 - 4.9	
Test-Retest Variability (TRV)	A2AR-rich regions	< 10%	
Effective Dose	Whole-body	~0.023 mSv/MBq	-
Peak Uptake (SUV)	Putamen	3.0 - 4.0	-
Time to Peak Uptake	Putamen	~30 min	-
Parent Fraction in Plasma	at 90 min	~75%	-

Table 2: In Vivo Performance of [11C]Preladenant in Humans and Monkeys



Parameter	Species	Brain Region	Value	Reference
Binding Potential (BPND)	Monkey	A2AR-rich regions	~4.3 - 5.3	
Distribution Volume (VT)	Monkey	A2AR-rich regions	~5.8 - 7.4	-
Distribution Volume Ratio (DVR)	Human	Putamen, Caudate	3.8 - 10.3	
Effective Dose	Human	Whole-body	3.7 ± 0.4 μSv/MBq	_
Peak Uptake	Human	Putamen, Caudate	30-40 min post- injection	-
Ki (human A2AR)	In vitro	-	1.1 nM	-

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for PET imaging with [18F]MNI-444 and [11C]preladenant.

[18F]MNI-444 PET Imaging Protocol (Human)

- Subject Preparation: Healthy volunteers or patients are recruited following institutional review board approval and written informed consent. A medical history and physical examination are conducted to ensure no contraindications.
- Radiotracer Administration: A single dose of [18F]MNI-444 (e.g., 348.3 ± 59.6 MBq) is administered as a slow intravenous bolus injection over approximately 3 minutes, followed by a saline flush.
- PET Image Acquisition: Dynamic PET scans are acquired in 3D mode for a duration of 90 to 210 minutes.



- Arterial Blood Sampling: For invasive kinetic modeling, arterial blood samples are collected throughout the scan to measure the parent radiotracer concentration in plasma.
- Anatomical Imaging: A T1-weighted MRI is performed for anatomic coregistration and region of interest definition.
- Data Analysis:
 - Kinetic Modeling: Time-activity curves are generated for various brain regions. The total distribution volume (VT) can be estimated using a two-tissue compartment model (2TCM).
 - Reference Tissue Models: Non-invasive methods like the simplified reference tissue model (SRTM) or Logan graphical analysis using the cerebellum as the reference region are employed to estimate the binding potential (BPND).
 - Dosimetry: Whole-body PET scans are acquired over several hours to estimate the radiation absorbed doses and the effective dose using software such as OLINDA/EXM.

[11C]Preladenant PET Imaging Protocol (Human & Non-Human Primate)

- Subject Preparation: Similar to the MNI-444 protocol, subjects (human or conscious monkeys) are prepared according to approved protocols.
- Radiotracer Administration: [11C]preladenant is injected intravenously. For example, in rats, an injection of 66 ± 23 MBq is administered over 1 minute.
- PET Image Acquisition: Dynamic PET scans are typically performed for 60 to 91 minutes.
- Arterial Blood Sampling: Arterial blood is sampled at various time points to determine the input function for kinetic modeling, including metabolite analysis.
- Anatomical Imaging: MRI is used for anatomical reference.
- Data Analysis:



- Kinetic Modeling: The two-tissue compartment model (2TCM) is often used to describe the tracer kinetics and estimate VT.
- Reference Tissue Models: The simplified reference tissue model (SRTM) with the cerebellum or occipital cortex as the reference region is a preferred method for quantifying A2AR. A static scan of shorter duration (e.g., 35 minutes) can also be used to estimate BPND.
- Occupancy Studies: To assess A2AR occupancy by other molecules, blocking studies are performed by pre-injecting an A2AR antagonist like KW-6002 or a non-selective antagonist like caffeine.

Visualizations

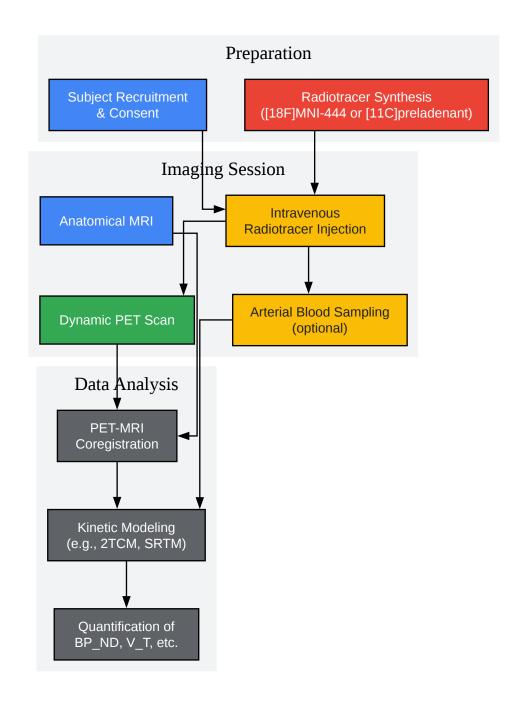
The following diagrams illustrate the A2A receptor signaling pathway and a generalized experimental workflow for A2AR PET imaging.



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Caption: A2A Receptor Signaling Pathway





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Caption: Generalized A2AR PET Imaging Workflow

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